Estradiol Valerate EP Impurity H, with the chemical structure represented as 2-Valeryl-17beta-estradiol 17-Valerate, is a specific impurity linked to Estradiol Valerate, a synthetic estrogen utilized primarily in hormone replacement therapy. The identification and quantification of impurities in pharmaceutical compounds are essential due to their potential impact on the drug's safety, efficacy, and stability. Estradiol Valerate EP Impurity H is classified as an impurity and plays a significant role in quality control processes during the manufacturing of Estradiol Valerate formulations .
Estradiol Valerate EP Impurity H is derived from the synthesis of Estradiol Valerate, which itself is obtained through the esterification of estradiol with valeric acid. This compound is classified under impurities in pharmaceutical chemistry and is crucial for ensuring compliance with regulatory standards during drug production .
The synthesis of Estradiol Valerate EP Impurity H typically involves esterification, where estradiol reacts with valeric acid. This reaction is facilitated by acidic or basic catalysts, with careful optimization of parameters such as temperature, solvent type, and reaction time to maximize yield and purity. In industrial settings, the synthesis process includes multiple purification steps—such as recrystallization, chromatography, and distillation—to meet stringent quality control requirements .
In large-scale production, high-purity reagents are employed alongside rigorous quality control measures to ensure that the final product adheres to regulatory standards. The process also involves monitoring impurity levels in accordance with guidelines set by international regulatory bodies .
The molecular formula of Estradiol Valerate EP Impurity H is , with a molecular weight of approximately 440.61 g/mol. The compound exhibits a complex steroid structure typical of estrogens, featuring multiple rings and functional groups that contribute to its biological activity. Specific structural characteristics include:
Estradiol Valerate EP Impurity H can undergo various chemical reactions:
The reactions typically utilize solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon for substitution reactions. The products formed can exhibit distinct chemical properties and biological activities based on the nature of the reaction .
Estradiol Valerate EP Impurity H acts primarily as a pro-drug ester of estradiol. Upon administration, it releases estradiol, which binds to estrogen receptors in target tissues, eliciting estrogenic effects. The compound's pharmacokinetics indicate that it enhances the bioavailability of estradiol compared to its unmodified form, which has low oral bioavailability (2-10%) due to rapid metabolism .
The primary source of endogenous estrogen in women is the ovarian follicle, which secretes varying amounts of estradiol throughout the menstrual cycle. The action of Estradiol Valerate EP Impurity H mimics these physiological processes, contributing to hormonal balance.
Estradiol Valerate EP Impurity H exhibits stability under normal conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its reactivity profile allows it to participate in various chemical transformations relevant for pharmaceutical applications .
Estradiol Valerate EP Impurity H serves multiple roles in scientific research:
Estradiol Valerate EP Impurity H is systematically named as (1S,10R,11S,14S,15S)-5-hydroxy-15-methyl-4-pentanoyltetracyclo[8.7.0.0⁷,¹¹.0¹⁰,¹⁵]heptadeca-2,4,6-trien-14-yl pentanoate per the European Pharmacopoeia (EP) designation [2] [4]. This reflects its tetracyclic steroid backbone with esterified pentanoyl (valeryl) groups at positions C-4 and C-17. Common synonyms include:
Table 1: Nomenclature and Regulatory Status
Classification | Designation |
---|---|
IUPAC Name | (1S,10R,11S,14S,15S)-5-hydroxy-15-methyl-4-pentanoyltetracyclo[8.7.0.0⁷,¹¹.0¹⁰,¹⁵]heptadeca-2,4,6-trien-14-yl pentanoate |
Pharmacopeial Code | EP Impurity H |
Key Synonyms | 2-Valerylestradiol Valerate; 2-Valeryl-17β-Estradiol 17-Valerate |
Regulatory Role | Analytical Reference Standard for quality control |
This impurity is assigned the CAS Registry Number 1421283-56-8, providing a unique identifier for chemical databases and regulatory filings [1] [2] . Its molecular formula is C₂₈H₄₀O₄, indicating a molecular weight of 440.61 g/mol [1] [2] [4]. This distinguishes it structurally from the parent drug Estradiol Valerate (CAS 979-32-8, C₂₃H₃₂O₃) and other impurities like Estradiol Valerate EP Impurity B (CAS 21881-45-8, C₂₃H₃₂O₃) [6] [9].
While experimental spectral data are not fully disclosed in public sources, the following characterization methods are employed for identity confirmation:
The molecular weight is 440.61 g/mol [1] [2] . As a diester derivative of estradiol, it displays lipophilicity (logP ~7.2, predicted). It is soluble in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO) but practically insoluble in water (<0.1 mg/mL) [4]. This solubility profile necessitates specific sample preparation protocols (e.g., dissolution in methanol) for chromatographic analysis.
Thermal stability studies indicate decomposition above 150°C, with recommended storage at 2–8°C under inert conditions to prevent hydrolysis of the ester groups [7]. The material is supplied as a yellow semisolid , suggesting partial crystallization. Hygroscopicity data are not explicitly documented, but analogous esters show low moisture absorption (<0.5% at 60% RH).
Table 2: Key Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 440.61 g/mol | HRMS |
Appearance | Yellow semisolid | Visual inspection |
Solubility (Water) | <0.1 mg/mL | EP solubility test |
Solubility (Organic) | Soluble in MeOH, ACN, DMSO | Compendial method |
Storage Temperature | 2–8°C | Pharmacopeial specification |
Hygroscopicity | Not documented | – |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1